o-Tolylsulfanyl-acetic acid
Description
Significance and Academic Research Context of Thioether Carboxylic Acids
Thioether carboxylic acids are a class of organic compounds characterized by the presence of both a thioether (R-S-R') and a carboxylic acid (-COOH) functional group. This unique combination imparts a range of chemical properties that make them valuable in various scientific fields. Aryl thioethers, a subgroup to which o-tolylsulfanyl-acetic acid belongs, are prevalent structural motifs in numerous applications, from industrial surfactants to advanced functional materials and pharmaceuticals. nsf.gov
The synthesis of thioethers has traditionally relied on methods involving organohalides. organic-chemistry.org However, modern research has increasingly focused on developing more efficient and atom-economical synthetic routes. A significant advancement in this area is the use of carboxylic acids as starting materials. organic-chemistry.org Techniques such as nickel-catalyzed decarbonylative thioetherification have emerged as powerful methods for creating carbon-sulfur bonds, demonstrating high functional group tolerance and broad substrate scope. nsf.govorganic-chemistry.org This approach is particularly valuable for the late-stage functionalization of complex molecules like pharmaceuticals. nsf.gov
Furthermore, thioether carboxylic acids serve as crucial ligands in the construction of metal-organic frameworks (MOFs). rsc.org The presence of both sulfur and oxygen donor atoms allows for the formation of stable and versatile coordination complexes with a variety of metal ions. rsc.org These MOFs exhibit potential applications in catalysis, sensing, and gas adsorption, driven by the interplay between the metal centers, organic linkers, and the sulfur functionality. rsc.org
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current body of research on this compound itself is limited, with the compound often appearing as an intermediate in synthetic pathways or as part of larger chemical libraries for early-stage discovery research. chemicalbook.comsigmaaldrich.com For instance, its synthesis from 2-methylbenzenethiol (B91028) and chloroacetic acid has been documented. chemicalbook.com It is also noted as a precursor for derivatives like this compound (2-hydroxy 3-methoxy-benzylidene)-hydrazide. ontosight.ai
A significant knowledge gap exists regarding the specific physicochemical properties and biological activities of this compound. While the broader class of thioether carboxylic acids is recognized for its utility, dedicated studies on the unique characteristics of the o-tolyl isomer are not widely published. There is a lack of publicly available data on its crystal structure and its potential applications as a standalone functional molecule. ugr.es Future research could focus on exploring these areas to unlock the full potential of this specific compound. This might include detailed crystallographic analysis, investigation of its coordination chemistry with various metals, and screening for biological activity.
Properties of this compound
| Property | Value |
| CAS Number | 18619-15-3 scbt.com |
| Molecular Formula | C9H10O2S scbt.com |
| Molecular Weight | 182.24 g/mol scbt.com |
| Synonyms | 2-((2-Methylphenyl)sulfanyl)acetic acid, 2-(o-Tolylthio)acetic acid nih.gov |
Synthesis of this compound
| Reactants | Reagents/Conditions | Product | Reference |
| 2-Methylbenzenethiol, Chloroacetic acid | Sodium hydroxide (B78521) | This compound | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRSJSNKSMEVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901058 | |
| Record name | NoName_110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of O Tolylsulfanyl Acetic Acid
Reaction Pathways and Mechanisms Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that participates in a variety of chemical transformations. Its reactivity in o-tolylsulfanyl-acetic acid is influenced by the electronic properties of the o-tolylthio substituent.
The conversion of carboxylic acids to esters, known as Fischer esterification, is a well-established acid-catalyzed equilibrium reaction. masterorganicchemistry.comchemguide.co.uk For this compound, the reaction with an alcohol (R'OH) proceeds under acidic conditions to yield the corresponding ester and water.
The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comlibretexts.org The entire process is reversible, and the equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comyoutube.com
Thermodynamic parameters for esterification reactions have been studied for various carboxylic acids. maxwellsci.comacs.orgacs.org The enthalpy of reaction (ΔH°) for the esterification of carboxylic acids is generally moderately exothermic, while the entropy change (ΔS°) is typically negative, reflecting a decrease in the number of molecules.
Table 1: Representative Kinetic and Thermodynamic Data for Carboxylic Acid Esterification
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | ΔH° (kJ/mol) | ΔG° (kJ/mol) |
| Acetic Acid | Ethanol | H₂SO₄ | 50-60 | Varies with conditions researchgate.net | -15 to -20 | -4 to -5 |
| Propionic Acid | 2-Propanol | H₂SO₄ | 50-70 | Varies with conditions youtube.com | Not specified | Not specified |
| Benzoic Acid | Methanol (B129727) | Acid | Not specified | Slower than aliphatic acids | Not specified | Not specified |
The carboxylic acid moiety of this compound can be converted to an amide by reaction with a primary or secondary amine. Direct reaction is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated using a coupling reagent. organic-chemistry.orgencyclopedia.pub
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization in the case of chiral substrates. researchgate.netgoogle.com Phosphonium salts like BOP reagent and uronium salts like HBTU are also highly effective. researchgate.netnih.gov The mechanism generally involves the formation of a highly reactive activated ester or a symmetrical anhydride (B1165640), which is then readily attacked by the amine to form the amide bond. nih.govmdpi.com
In the context of peptide synthesis, this compound could potentially be coupled to an amino acid or a peptide. The choice of coupling reagent and reaction conditions would be crucial to ensure high yields and avoid unwanted side reactions. ethz.chlibretexts.org
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent | Activating Species | Advantages |
| DCC, EDC | O-acylisourea | Inexpensive, widely used |
| HBTU, HATU | Activated ester | Fast reaction rates, low racemization |
| BOP, PyBOP | Activated ester | High efficiency, suitable for difficult couplings |
| T3P | Carboxylic anhydride | High atom economy, clean reaction |
While simple aliphatic carboxylic acids are generally stable to decarboxylation, arylacetic acids can undergo decarboxylation under certain conditions, particularly through oxidative pathways. chemrevlett.comchemrevlett.com The reaction involves the loss of carbon dioxide and the formation of a benzyl (B1604629) radical or a related intermediate. rsc.org
Various methods have been developed for the oxidative decarboxylation of arylacetic acids to yield aryl aldehydes and ketones. chemrevlett.comnih.gov These methods often employ transition metal catalysts or photoredox catalysts under an oxidizing atmosphere. chemrevlett.comrsc.org For instance, irradiation of aqueous alkaline solutions of some arylacetic acids with UV light can induce decarboxylation. jst.go.jp Additionally, metal-free protocols, for example using iodine in DMSO, have been reported for the conversion of arylacetic acids to aryl carboxylic acids via decarboxylation followed by oxidation. researchgate.net The stability of this compound towards decarboxylation would likely be comparable to other arylacetic acids, with the reaction requiring specific oxidative or photolytic conditions.
Reactivity of the Aryl Thioether Linkage in this compound
The thioether linkage in this compound is susceptible to oxidation at the sulfur atom and can also participate in cleavage and rearrangement reactions.
The sulfur atom of the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This oxidation is a common transformation for thioethers and can be achieved using a variety of oxidizing agents. masterorganicchemistry.com
Hydrogen peroxide is a common and environmentally benign oxidant for this purpose, often used in the presence of an acid catalyst. nih.gov The oxidation of thioethers with hydrogen peroxide is proposed to proceed via a nucleophilic attack of the sulfur atom on the peroxide. nih.gov The electron-rich nature of the aryl thioether in this compound would facilitate this reaction. Selective oxidation to the sulfoxide can often be achieved by using one equivalent of the oxidizing agent at controlled temperatures, while the use of excess oxidant and higher temperatures typically leads to the formation of the sulfone. mdpi.com Other oxidizing agents such as peroxy acids (e.g., m-CPBA), permanganates, and periodates can also be employed. Kinetic studies on aryl thioethers have shown that the rate of oxidation can be significantly influenced by the electronic nature of the substituents on the aromatic ring. nih.gov
Table 3: Representative Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Typical Conditions |
| H₂O₂ | Sulfoxide, Sulfone | Acetic acid, room temp to reflux |
| m-CPBA | Sulfoxide, Sulfone | CH₂Cl₂, 0°C to room temp |
| KMnO₄ | Sulfone | Acetone, water |
| NaIO₄ | Sulfoxide | Methanol, water |
The aryl thioether linkage can undergo cleavage under certain reductive or catalytic conditions. For instance, rhodium-catalyzed ipso-borylation of alkylthioarenes can lead to the cleavage of the C-S bond and the formation of arylboronic acid esters. organic-chemistry.org Other transition metal-catalyzed reactions have also been shown to effect C-S bond cleavage. nih.govresearchgate.net
A particularly relevant rearrangement for the oxidized form of this compound, the corresponding sulfoxide (o-tolylsulfinyl-acetic acid), is the Pummerer rearrangement. wikipedia.org This reaction typically occurs when an α-acyl sulfoxide is treated with an activating agent like acetic anhydride. wikipedia.orgoup.com The mechanism involves the formation of a thionium (B1214772) ion intermediate, which is then attacked by a nucleophile (acetate in the case of acetic anhydride) at the α-carbon, leading to an α-acyloxy thioether. wikipedia.orgoup.com
Another potential rearrangement is the Truce-Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an aryl thioether. cdnsciencepub.com This reaction is typically base-catalyzed and results in the migration of the aryl group. The specific conditions required and the feasibility of such a rearrangement for this compound would depend on the substitution pattern and the presence of activating groups. Other rearrangements of sulfur ylides derived from thioethers have also been reported. thieme-connect.comnih.govrsc.org
Aromatic Ring Reactivity of the o-Tolyl Moiety in this compound
The chemical reactivity of the aromatic ring in this compound is governed by the electronic and steric effects of its two substituents: the methyl group (-CH₃) and the carboxymethylthio group (-SCH₂COOH). These substituents influence the rate and regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
The benzene (B151609) ring in this compound is activated towards electrophilic attack due to the presence of two electron-donating groups. The methyl group is a well-established activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. minia.edu.eglibretexts.orgstackexchange.comsavemyexams.com Similarly, the thioether linkage in the carboxymethylthio group is also activating and ortho, para-directing. The sulfur atom's lone pairs of electrons can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. youtube.com
The positions on the aromatic ring are numbered starting from the carbon bearing the carboxymethylthio group as C1, and the methyl group at C2.
Position 3: ortho to both the -SCH₂COOH and -CH₃ groups.
Position 4: meta to the -SCH₂COOH group and para to the -CH₃ group.
Position 5: para to the -SCH₂COOH group and meta to the -CH₃ group.
Position 6: ortho to the -SCH₂COOH group and meta to the -CH₃ group.
Both substituents direct incoming electrophiles to the positions ortho and para relative to themselves. The synergistic effect of these two groups enhances the nucleophilicity of the aromatic ring. The primary sites for electrophilic attack are positions 4 and 6, which are para and ortho to the activating methyl group, respectively. Position 5 is activated by being para to the thioether group. While position 3 is electronically activated by both groups, it is sterically hindered, which may reduce its reactivity towards bulky electrophiles. Research on related compounds, such as the synthesis of a nitrated derivative, indicates that substitution at the 3-position is possible, leading to products like (4-methyl-3-nitro-benzylidene)-hydrazide derivatives of the corresponding acid. libretexts.org
The predicted regioselectivity for various electrophilic aromatic substitution reactions is summarized in the table below.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of o-Tolylsulfanyl-acetic Acid
| Reaction | Electrophile | Reagents | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-Nitro-2-(carboxymethylthio)toluene and 6-Nitro-2-(carboxymethylthio)toluene |
| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4-Bromo-2-(carboxymethylthio)toluene and 6-Bromo-2-(carboxymethylthio)toluene |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 4-Acyl-2-(carboxymethylthio)toluene |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-(Carboxymethylthio)-5-methylbenzenesulfonic acid |
Functionalization of the Methyl Group
The methyl group attached to the aromatic ring of this compound is a benzylic position and is susceptible to functionalization, primarily through free radical reactions and oxidation. sioc-journal.cn
Free-Radical Halogenation The benzylic hydrogens of the methyl group can be substituted by halogens (chlorine or bromine) under free-radical conditions, typically initiated by UV light or radical initiators. libretexts.orglibretexts.orgmsu.edu This reaction proceeds via a radical chain mechanism and is selective for the benzylic position over the aromatic ring hydrogens, which have higher bond dissociation energies. msu.edu This allows for the synthesis of halomethyl derivatives, which are versatile intermediates for further synthetic transformations.
Oxidation The methyl group can be oxidized to various functional groups, including an aldehyde (-CHO) or a carboxylic acid (-COOH), using appropriate oxidizing agents. thieme-connect.de The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically convert the methyl group to a carboxylic acid. Milder oxidizing agents, such as cerium(IV) ammonium nitrate, can selectively oxidize a methyl group to an aldehyde. thieme-connect.de It is important to note that the thioether group is also susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones as side products. The presence of electron-withdrawing substituents on the aromatic ring can decrease the rate of oxidation of the methyl group. thieme-connect.degoogle.com
The potential functionalization reactions of the methyl group are outlined in the table below.
Table 2: Potential Functionalization Reactions of the Methyl Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/peroxide | -CH₂Br |
| Free-Radical Chlorination | SO₂Cl₂, peroxide | -CH₂Cl |
| Oxidation to Aldehyde | Cerium(IV) ammonium nitrate | -CHO |
| Oxidation to Carboxylic Acid | KMnO₄, heat | -COOH |
Biological Activity and Pharmacological Relevance of O Tolylsulfanyl Acetic Acid Derivatives
Enzyme Inhibition Studies and Molecular Targets
Derivatives of arylthioacetic acids have been investigated for their ability to inhibit various enzymes, which is often the basis for their therapeutic effects. For instance, certain arylthioacetic acid derivatives have been studied as potential inhibitors of enzymes like O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, making it a target for novel antibiotics. nih.gov The inhibition of OASS can disrupt essential metabolic pathways in microorganisms. nih.gov
Additionally, broader classes of acetic acid derivatives have been explored as inhibitors of other significant enzymes. For example, some have shown inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are therapeutic targets for conditions like Alzheimer's disease and glaucoma, respectively. nih.gov While direct studies on o-tolylsulfanyl-acetic acid's effect on these specific enzymes are not extensively documented in the provided results, the general activity of related structures suggests a potential avenue for future investigation. The molecular mechanism often involves the interaction of the acetic acid moiety and the aryl ring with the active site of the target enzyme.
Antimicrobial Potential of this compound Analogs
The antimicrobial properties of this compound analogs and related compounds have been a significant area of research.
Arylthioacetic acid derivatives have demonstrated notable antibacterial activity. For example, studies on related thiazolyl-acetic acid derivatives have shown potent and broad-spectrum antibacterial effects. nih.gov One such derivative displayed stronger and broader antibacterial and antifungal activities than some commercially used preservatives. nih.gov The proposed mechanism for some acetic acid derivatives involves the disruption of the bacterial cell membrane and the inhibition of essential enzymes. nih.gov For instance, acetic acid itself has been shown to be effective against extensively drug-resistant Pseudomonas aeruginosa by disrupting the cell's extracellular matrix and causing cell shrinkage. nih.gov
The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains. Research on quinone derivatives with structural similarities has shown that modifications to the core structure, such as altering hydrophobicity and the length of functional groups, can significantly impact their antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.gov
The antifungal potential of this compound analogs has also been reported. Studies on coumarin-based products, which share some structural features with the compounds of interest, have demonstrated their antifungal activity against various fungal strains, including Aspergillus flavus, Candida albicans, and Aspergillus niger. nih.gov The modification of these compounds, such as the introduction of aryl-alkyl ether groups, can enhance their antimicrobial effects. nih.gov
Similarly, thiazolyl-acetic acid derivatives have exhibited significant antifungal properties, in some cases surpassing the efficacy of commonly used antifungal agents. nih.gov While specific antiviral studies on this compound were not prominent in the search results, the broad antimicrobial spectrum of related heterocyclic compounds suggests that this is a plausible area for future research. Barbituric acid derivatives, for example, have been investigated for a wide range of bio-applications, including antiviral activity. mdpi.com
Anti-inflammatory and Immunomodulatory Effects
Arylalkanoic acids, the larger class to which this compound belongs, are well-known for their anti-inflammatory properties. pharmacy180.com Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of arylalkanoic acids. amu.edu.az The mechanism of action for these compounds typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. brieflands.com
Research on indole-imidazolidine derivatives has shown that these compounds can exert anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Similarly, studies on thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated considerable anti-inflammatory effects, with some compounds approaching or even exceeding the activity of the well-known NSAID, Ibuprofen. biointerfaceresearch.com These findings suggest that this compound and its derivatives likely possess anti-inflammatory and immunomodulatory properties, warranting further investigation.
Other Emerging Biological Activities
Beyond the well-documented antimicrobial and anti-inflammatory effects, derivatives of this compound may exhibit other biological activities. For instance, related arylthioacetic acids have been investigated for their potential as hypolipidemic agents. nih.gov Some of these compounds have shown excellent potency in binding to the rat liver nuclear L-T3 receptor, which is involved in lipid metabolism, and have demonstrated significant lipid-lowering effects in animal models. nih.gov
Furthermore, the structural motif of this compound is found in various compounds with diverse biological applications. For example, derivatives containing similar structural elements have been explored for their potential as anticancer and antihypertensive agents. nih.gov The versatility of the arylthioacetic acid scaffold suggests that its derivatives could be valuable leads for the development of new therapeutic agents for a variety of diseases.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective drugs. For arylalkanoic acids, several key structural features have been identified that are important for their activity. pharmacy180.com
Acidic Center: The presence of a carboxylic acid group or another acidic functionality is generally essential for activity. pharmacy180.com
Aromatic Ring: The nature and substitution pattern of the aryl ring significantly influence the compound's potency and selectivity. For instance, in some series, substitutions at specific positions with electron-withdrawing or electron-donating groups can enhance activity. pharmacy180.com
Linker: The distance between the acidic center and the aromatic ring is critical, with a one-carbon separation often being optimal. pharmacy180.com The introduction of a methyl group on this linker can also enhance anti-inflammatory activity. pharmacy180.com
SAR studies on fusidic acid derivatives, which are also used as antibacterial agents, have shown that specific substitutions can broaden their antimicrobial spectrum. frontiersin.org Similarly, for quinone derivatives, modifications to the core structure have been shown to modulate their antibacterial profile. nih.gov These principles can be applied to the design of novel this compound derivatives with improved pharmacological properties.
Data Tables
Table 1: Selected Biological Activities of Acetic Acid Derivatives
| Compound Class | Biological Activity | Key Findings | Reference(s) |
| Arylthioacetic Acid Derivatives | Hypolipidemic | Potent binding to the rat liver nuclear L-T3 receptor and significant lipid-lowering effects. | nih.gov |
| Thiazolyl-acetic Acid Derivatives | Antimicrobial | Stronger and broader antibacterial and antifungal activities compared to some commercial preservatives. | nih.gov |
| Indole-imidazolidine Derivatives | Anti-inflammatory | Reduction in leukocyte migration and release of pro-inflammatory cytokines. | nih.gov |
| Thiazolo[4,5-b]pyridine Derivatives | Anti-inflammatory | Some derivatives showed anti-inflammatory effects comparable to or exceeding Ibuprofen. | biointerfaceresearch.com |
| Quinone Derivatives | Antibacterial | Activity against Gram-positive pathogens, with some derivatives showing high potency against MRSA. | nih.gov |
Impact of Carboxylic Acid Modification on Biological Efficacy
The carboxylic acid group is a cornerstone of the molecular structure of this compound and its derivatives, playing a pivotal role in their biological efficacy. Modifications to this functional group, such as conversion to esters or amides, can dramatically alter the pharmacological properties of the parent compound.
Research on various acetic acid derivatives underscores the importance of the free carboxylic acid. For instance, in a series of thiazolyl-acetic acid derivatives, the hydrophilic and charge properties conferred by the carboxylic acid moiety were suggested to be key for their potential application as preservative agents. nih.gov Similarly, studies on oleanolic acid derivatives have shown that the conversion of the carboxylic acid to a methyl ester can lead to a loss of antibacterial activity, likely due to a reduced affinity for the bacterial membrane. nih.gov This suggests that the acidic proton and the ability to engage in hydrogen bonding are critical for certain biological interactions.
Conversely, in other contexts, modification of the carboxylic acid group has been a successful strategy for enhancing potency. The formation of an amide linkage between 1-naphtyl acetic acid and various amino acid esters resulted in derivatives with notable antimicrobial activity. researchgate.net Furthermore, a study on quinic acid derivatives found that amide substitution at the carboxylic acid position produced potent inhibitors of the pro-inflammatory transcription factor NF-κB. uthsc.edu These findings indicate that while the free acid is crucial for some activities, its conversion to an amide can unlock or enhance other pharmacological profiles, potentially by altering cell permeability, metabolic stability, or interaction with different biological targets.
Table 1: Effect of Carboxylic Acid Modification on Biological Activity in Acetic Acid Analogs
| Original Compound Class | Modification | Observed Impact on Biological Efficacy | Reference |
| Oleanolic Acid Derivatives | Conversion of acid to methyl ester | Loss of antibacterial activity | nih.gov |
| 1-Naphtyl Acetic Acid | Formation of amide with amino acid esters | Creation of derivatives with antimicrobial activity | researchgate.net |
| Quinic Acid Derivatives | Amide substitution | Potent inhibition of NF-κB | uthsc.edu |
| Thiazolyl-acetic Acid Derivatives | Presence of carboxylic acid moiety | Considered key for preservative properties | nih.gov |
Role of the Thioether Linkage in Bioactivity
The thioether linkage (-S-) in this compound is not merely a passive spacer but an active contributor to the molecule's biological activity. This sulfur-containing bridge influences properties such as lipophilicity and the ability to interact with specific biological targets. Hetaryl thioethers are recognized as important motifs in the development of pharmaceuticals. thieme-connect.com
The replacement of the sulfur atom with oxygen can lead to significant changes in pharmacological effects. For example, in a comparison of arylthioacetic acids and their aryloxyacetic acid counterparts, the sulfur-containing compound was found to be less potent in one aspect of its activity. nih.gov However, the same study noted that the greater lipophilicity associated with arylthioacetic acids appeared to be advantageous for higher activity on the PPARα subtype, a key regulator of lipid metabolism. nih.gov This highlights the dual nature of the thioether linkage: while it may reduce potency in some receptor interactions compared to an ether linkage, its contribution to lipophilicity can enhance activity at other targets.
The synthesis of various thienyl thioethers, which are structural relatives of this compound, has been pursued due to their potential as bioactive compounds, including endothelin and thrombin inhibitors. thieme-connect.com The general importance of thioethers in pharmaceuticals is well-established, suggesting that the sulfur atom in this compound derivatives is a critical feature for their pharmacological potential. researchgate.net
Table 2: Comparative Activity of Thioether vs. Oxygenated Analogs
| Compound Class | Key Finding | Implication for Bioactivity | Reference |
| Arylthioacetic Acids vs. Aryloxyacetic Acids | Sulphurated compound was less potent on one target but showed favorable lipophilicity. | Thioether linkage can enhance activity on specific subtypes like PPARα. | nih.gov |
| Thienyl Thioethers | Recognized as potent candidates for bioactive compounds (e.g., endothelin and thrombin inhibitors). | The thioether motif is a valuable component in designing pharmacologically active molecules. | thieme-connect.com |
Influence of Aromatic Substitution Patterns on Pharmacological Profiles
The substitution pattern on the aromatic (tolyl) ring of this compound provides a versatile platform for fine-tuning the pharmacological profile of its derivatives. The nature, position, and number of substituents can profoundly influence the molecule's interaction with biological targets, leading to enhanced potency or altered selectivity.
Studies on analogous phenylacetic acid and phenoxyacetic acid derivatives have demonstrated the significant impact of aromatic substitution. For instance, the introduction of a 2-amino substituent on certain phenylacetic acid series was found to be beneficial for their potency as prostaglandin (B15479496) synthetase inhibitors. nih.gov In the realm of anti-inflammatory agents, specific substitutions on phenoxy acetic acid derivatives have yielded compounds with significant and selective COX-2 inhibition. mdpi.com One particularly potent derivative featured a 4-bromophenyl group, highlighting the potential of halogen substitution. mdpi.com
The introduction of fluorine, a common strategy in medicinal chemistry, has also been explored. The synthesis of fluorine-substituted heterocyclic systems has been pursued to develop novel antimicrobial agents. scirp.org Furthermore, research on thioxothiazolidine derivatives revealed a clear correlation between the nature of substituents on an aromatic ring and the resulting antibacterial and antifungal activity. mdpi.com These examples collectively indicate that modifying the substitution pattern on the tolyl ring of this compound is a critical strategy for optimizing its therapeutic potential, whether for anti-inflammatory, antimicrobial, or other pharmacological applications.
Table 3: Impact of Aromatic Substitution on Pharmacological Activity of Analogous Compounds
| Compound Series | Substituent | Effect on Pharmacological Profile | Reference |
| Phenylacetic Acid Derivatives | 2-Amino group | Beneficial for prostaglandin synthetase inhibition | nih.gov |
| Phenoxy Acetic Acid Derivatives | 4-Bromophenyl group | Resulted in a potent and selective COX-2 inhibitor | mdpi.com |
| Fused Heterocyclic Systems | Fluorine | Utilized to develop new antimicrobial agents | scirp.org |
| Thioxothiazolidine Derivatives | Various aromatic substituents | Nature of substituent correlated with antibacterial and antifungal potency | mdpi.com |
Computational and Theoretical Investigations of O Tolylsulfanyl Acetic Acid
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of o-Tolylsulfanyl-acetic acid, docking studies are instrumental in understanding its potential interactions with protein targets. These studies can predict the binding affinity and the specific mode of interaction at the atomic level.
The primary goal of molecular docking is to identify the most stable binding conformation of a ligand within the active site of a receptor. The stability is often quantified by a scoring function, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction.
For instance, in studies of related thioglycolic acid derivatives, molecular docking has been successfully used to simulate their interactions with biological targets. One such study on palmitoylated derivatives of thioglycolic acids showed that these molecules could occupy the active binding site of the TLR2/TLR6 heterodimer, which is involved in immune responses nih.gov. Similarly, derivatives of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acids have been docked against enzymes from E. coli to predict their binding modes and inhibitory potential eajournals.orgeajournals.org.
A hypothetical molecular docking study of this compound against a target protein would involve preparing the 3D structures of both the ligand and the receptor. The docking software would then explore various possible conformations of the ligand within the receptor's binding site, calculating the binding energy for each pose. The results would be presented in a table summarizing the key interactions.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Protein X | -7.5 | TYR 84, LYS 122 | Hydrogen Bond, Pi-Sulfur |
| VAL 101, ILE 130 | Hydrophobic Interaction | ||
| Protein Y | -6.8 | ARG 210, SER 214 | Hydrogen Bond |
| PHE 250 | Pi-Pi Stacking |
This table illustrates the kind of data that would be generated, showing the binding affinity and the specific amino acid residues involved in the interaction, along with the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). Such data is crucial for structure-based drug design and for understanding the molecular basis of the ligand's biological activity.
Molecular Dynamics Simulations of this compound Complexes
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, offering deeper insights into the stability of the binding and the conformational changes that may occur. Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of the protein and the ligand, as well as the role of solvent molecules.
Once a promising binding pose is identified through molecular docking, MD simulations can be used to assess its stability. The simulation tracks the movements of all atoms in the system over a period of time (typically nanoseconds to microseconds) by solving Newton's equations of motion.
The stability of the this compound-protein complex can be evaluated by analyzing several parameters from the MD trajectory, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. Another important parameter is the root-mean-square fluctuation (RMSF), which measures the flexibility of individual amino acid residues. Residues that interact with the ligand are expected to show reduced fluctuations.
Table 2: Key Parameters from a Hypothetical MD Simulation of an this compound Complex
| Parameter | Average Value | Interpretation |
| RMSD of Protein Backbone | 1.5 Å | The protein structure is stable throughout the simulation. |
| RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |
| Radius of Gyration (Rg) | 18.2 Å | The overall compactness of the protein is maintained. |
MD simulations also allow for a detailed analysis of the interactions between this compound and the protein. This includes monitoring the persistence of hydrogen bonds, hydrophobic contacts, and water-mediated interactions over the course of the simulation. The number and duration of these interactions provide a more accurate measure of the binding affinity and specificity.
For example, the analysis might reveal that certain hydrogen bonds are present for more than 90% of the simulation time, indicating their critical role in the stability of the complex. The binding free energy can also be calculated from the MD trajectory using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more refined estimate than docking scores.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound at the atomic level. These calculations provide information about the molecule's geometry, charge distribution, and molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals.
Studies on related compounds, such as 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acid derivatives, have utilized DFT to calculate HOMO and LUMO energies to develop Quantitative Structure-Activity Relationship (QSAR) models derpharmachemica.comresearchgate.net.
Table 3: Hypothetical FMO Properties of this compound from DFT Calculations
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.2 | Indicates the electron-donating capability. |
| LUMO Energy | -1.5 | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 | Relates to the chemical reactivity and stability. |
The distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively.
Quantum chemical calculations are also powerful tools for modeling reaction pathways and identifying transition states. This involves calculating the potential energy surface for a given reaction, which helps in understanding the reaction mechanism and predicting the reaction rate.
For a reaction involving this compound, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.
For example, in studies of acetic acid reactions, computational methods have been used to explore reaction mechanisms and kinetics chalmers.seresearchgate.netorganic-chemistry.org. By applying similar methods to this compound, one could investigate its synthesis, degradation, or metabolic pathways. The calculations would provide detailed information on the geometry and energy of reactants, products, intermediates, and transition states, offering a complete picture of the reaction mechanism.
Pharmacophore Modeling and Virtual Screening Based on this compound Scaffolds
In the realm of modern drug discovery, computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools for the identification and optimization of novel therapeutic agents. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the structural motifs inherent in this compound—an aryl thioether linked to an acetic acid moiety—provide a solid foundation for hypothetical yet scientifically rigorous computational investigations. This section explores the potential application of pharmacophore modeling and virtual screening to scaffolds based on this compound, drawing upon established principles and studies of structurally related molecules.
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For a scaffold derived from this compound, a hypothetical pharmacophore model can be constructed based on its key structural components.
A plausible pharmacophore model for a hypothetical biological target could include the following features derived from the this compound scaffold:
An Aromatic Ring (AR): The o-tolyl group provides a distinct hydrophobic and aromatic feature that can engage in π-π stacking or hydrophobic interactions within a receptor binding pocket.
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetic acid moiety is a strong hydrogen bond acceptor.
A Negative Ionizable (NI) or Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor or, upon deprotonation under physiological conditions, as a negatively ionizable feature, forming ionic interactions with positively charged residues like arginine or lysine.
A Hydrophobic/Thioether Feature: The sulfur atom, while capable of weak hydrogen bonding, primarily contributes to the hydrophobic character and defines the spatial relationship between the aromatic and acidic functionalities.
The spatial arrangement of these features would be critical in defining the pharmacophore. The flexibility of the thioether linkage allows the aromatic ring and the acetic acid group to adopt various conformations, which would need to be considered during model generation.
Table 1: Hypothetical Pharmacophore Features of an this compound Scaffold
| Feature Type | Description | Potential Interacting Residues in a Target Protein |
| Aromatic Ring (AR) | The o-tolyl group | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic (HY) | Methyl group on the tolyl ring | Leucine, Isoleucine, Valine, Alanine |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the acetic acid | Serine, Threonine, Asparagine, Glutamine |
| Negative Ionizable (NI)/HBD | Carboxylic acid group | Arginine, Lysine, Histidine |
Once a pharmacophore model is established, it can be used as a three-dimensional query to screen large virtual libraries of chemical compounds. Virtual screening is a computational technique used to search for novel compounds with desired biological activity by filtering databases of molecules to identify those that match the pharmacophore model and are predicted to bind to the target of interest.
The process for a virtual screening campaign based on an this compound scaffold would typically involve the following steps:
Database Selection: Large chemical databases such as ZINC, PubChem, or commercial libraries would be chosen for the screening process. These databases contain millions of purchasable or synthetically accessible compounds.
Pharmacophore-Based Filtering: The generated pharmacophore model would be used to rapidly screen the selected database. Only molecules that can adopt a low-energy conformation matching the spatial and chemical features of the pharmacophore query would be retained.
Molecular Docking: The hits from the pharmacophore screening would then be subjected to molecular docking simulations. Docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. This step helps to refine the hit list by removing compounds that may match the pharmacophore but have poor steric or electrostatic complementarity with the binding site.
ADMET Prediction: The remaining candidates would be evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This in silico profiling helps to prioritize compounds with a higher probability of success in later stages of drug development.
Hit Selection and Experimental Validation: A final selection of the most promising virtual hits would be acquired for experimental validation through in vitro biological assays to confirm their activity.
Table 2: Illustrative Virtual Screening Workflow for this compound Analogs
| Step | Technique | Purpose | Example Software/Database |
| 1 | Database Preparation | Curation of a large library of diverse chemical compounds. | ZINC, PubChem, Enamine REAL Database |
| 2 | Pharmacophore Screening | Rapidly filter the database to identify molecules matching the key chemical features. | Phase, LigandScout, MOE |
| 3 | Molecular Docking | Predict binding modes and rank compounds based on predicted affinity. | AutoDock, Glide, GOLD |
| 4 | ADMET Prediction | Assess drug-likeness and potential toxicity. | QikProp, SwissADME, Discovery Studio |
| 5 | Hit Prioritization | Select a final set of compounds for experimental testing. | Manual inspection, consensus scoring |
While direct experimental validation for this compound in this context is not available, the outlined computational strategy represents a standard and effective approach in modern medicinal chemistry for leveraging a known chemical scaffold to discover novel and potent bioactive molecules. The success of such a campaign would heavily depend on the biological target of interest and the accuracy of the generated pharmacophore model.
Analytical Methodologies for O Tolylsulfanyl Acetic Acid
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural analysis of o-Tolylsulfanyl-acetic acid, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on its known structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the four types of protons in the molecule: the carboxylic acid proton, the aromatic protons, the methylene (B1212753) protons, and the methyl protons.
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at the far downfield region of the spectrum, typically between 10.0 and 13.0 ppm. The chemical shift of this proton is highly dependent on solvent and concentration.
Aromatic Protons (C₆H₄): The four protons on the ortho-substituted benzene (B151609) ring will appear as a complex multiplet in the aromatic region, approximately between 7.0 and 7.4 ppm. The substitution pattern leads to distinct chemical shifts and coupling constants for each proton.
Methylene Protons (-S-CH₂-): A sharp singlet corresponding to the two methylene protons is expected around 3.7 ppm. The electronegativity of the adjacent sulfur atom and the carboxylic group influences this downfield shift.
Methyl Protons (-CH₃): A singlet for the three methyl protons is predicted to appear in the upfield region, typically around 2.4 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (-C₆H₄) | 7.0 - 7.4 | Multiplet | 4H |
| Methylene (-S-CH₂-) | ~3.7 | Singlet | 2H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate significantly downfield, typically in the range of 170-180 ppm.
Aromatic Carbons (-C₆H₄): Six distinct signals are anticipated for the aromatic carbons, with chemical shifts ranging from approximately 125 to 140 ppm. The carbon attached to the sulfur atom (C-S) would appear further downfield compared to the others.
Methylene Carbon (-S-CH₂-): The methylene carbon signal is predicted to be found around 35-40 ppm.
Methyl Carbon (-CH₃): The methyl carbon will give a signal in the upfield region, typically around 20 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (-C OOH) | 170 - 180 |
| Aromatic (Ar C -S) | 135 - 140 |
| Aromatic (Ar C -H, C -CH₃) | 125 - 135 |
| Methylene (-S-C H₂-) | 35 - 40 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to be characterized by several key absorption bands that confirm its structure.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is anticipated around 1700-1725 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations will produce multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-S Stretch: The carbon-sulfur bond gives rise to a weak absorption band, which can be difficult to identify but is typically found in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary data to IR. The C-S bond, which is often weak in the IR spectrum, tends to produce a more intense signal in Raman. Similarly, the aromatic ring vibrations often yield strong and sharp Raman bands, aiding in structural confirmation.
Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the ortho-substituted tolyl group. Aromatic systems typically exhibit strong absorption bands in the ultraviolet region due to π→π* electronic transitions. For this compound, characteristic absorption maxima (λmax) are expected in the range of 200-280 nm. The presence of the sulfur atom (an auxochrome) attached directly to the benzene ring is likely to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to toluene (B28343) itself.
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₁₀O₂S), the exact molecular weight is 182.04 g/mol . appchemical.com
In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 182. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely include:
Loss of the Carboxyl Group: Cleavage of the bond between the methylene group and the carboxyl group, resulting in the loss of a COOH radical (45 Da) to yield a prominent fragment ion at m/z 137.
Alpha-Cleavage: Cleavage of the S-CH₂ bond to generate the stable o-tolylthio cation (CH₃C₆H₄S⁺) at m/z 123.
Loss of Water: A minor fragmentation pathway could involve the loss of a water molecule (18 Da) from the molecular ion, particularly under certain ionization conditions.
Aromatic Ring Fragmentation: Further fragmentation of the aromatic-containing ions can lead to characteristic peaks corresponding to the loss of small molecules like acetylene.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Proposed Loss from Parent Ion |
|---|---|---|
| 182 | [C₉H₁₀O₂S]⁺ (Molecular Ion) | - |
| 137 | [C₈H₉S]⁺ | -COOH |
| 123 | [C₇H₇S]⁺ | -CH₂COOH |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to the polarity and lower volatility of the carboxylic acid group, direct analysis of this compound by GC can be challenging, leading to poor peak shape and potential thermal degradation. To overcome this, derivatization is often employed. A common approach is to convert the carboxylic acid into a more volatile ester, such as a methyl ester, by reacting it with an agent like diazomethane (B1218177) or BF₃ in methanol (B129727). nih.gov
Once derivatized, the resulting methyl o-tolylsulfanyl-acetate can be readily analyzed by GC, typically using a mid-polarity capillary column (e.g., DB-5ms or HP-5ms). The temperature program would start at a lower temperature to separate solvents and byproducts, then ramp up to elute the target analyte.
When coupled with a mass spectrometer (GC-MS), this method provides both separation and definitive identification. The mass spectrometer can be operated in full scan mode to acquire the mass spectrum of the eluting peak, which can then be compared to a library or the known fragmentation pattern for structural confirmation. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only characteristic fragment ions of the analyte. nih.gov
Proposed GC-MS Parameters for Derivatized this compound
| Parameter | Suggested Condition |
|---|---|
| Derivatization | Methylation (e.g., with BF₃/Methanol) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 40-400) or SIM for quantification |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Toluene |
| Methyl o-tolylsulfanyl-acetate |
| Diazomethane |
| Boron trifluoride (BF₃) |
| Methanol |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the separation and quantification of this compound. When coupled with ultraviolet (UV) detection, this method offers robust and reliable analysis. mdpi.com For enhanced sensitivity and specificity, particularly in complex biological samples, HPLC is often paired with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, like methanol or acetonitrile, and an aqueous component, which may be modified with acids like acetic acid or formic acid to ensure the analyte is in a suitable ionic form for optimal retention and peak shape. mdpi.comupce.cz Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to effectively separate the target analyte from other components in the sample. mdpi.comupce.cz
LC-MS/MS analysis provides superior performance by combining the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. This method is highly sensitive and can quantify analytes at very low concentrations. researchgate.netunitn.it The mass spectrometer is typically operated in negative ion mode for acidic compounds. researchgate.net The use of multiple reaction monitoring (MRM) enhances the specificity of the analysis, making it a powerful tool for complex sample matrices. researchgate.net
Below is a table summarizing typical parameters for the HPLC and LC-MS/MS analysis of acidic compounds, applicable to this compound.
| Parameter | HPLC | LC-MS/MS |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Reversed-phase C18 or similar researchgate.net |
| Mobile Phase | Methanol/Acetonitrile and water with acid modifier (e.g., acetic acid) mdpi.com | Acetonitrile/Water with formic or acetic acid upce.cz |
| Elution Mode | Gradient or Isocratic mdpi.com | Gradient upce.cz |
| Detector | UV Detector (e.g., 210-282 nm) nih.govsielc.com | Tandem Mass Spectrometer (MS/MS) researchgate.net |
| Ionization Mode | N/A | Electrospray Ionization (ESI), typically negative mode researchgate.net |
| Flow Rate | 1.0 mL/min sielc.com | 0.4 mL/min upce.cz |
| Temperature | Ambient or controlled (e.g., 35-50 °C) mdpi.com | Controlled |
Ion Chromatography
Ion chromatography (IC) is another valuable technique for the determination of ionic compounds like this compound, particularly in aqueous samples. toray-research.co.jp This method separates ions based on their affinity to an ion-exchange resin. toray-research.co.jp For the analysis of organic acids, an anion-exchange column is typically used.
The mobile phase in ion chromatography often consists of a basic solution, such as sodium hydroxide (B78521), which is used to elute the analyte from the column. nih.gov A suppressor is employed after the analytical column to reduce the background conductivity of the eluent and enhance the signal of the analyte, allowing for sensitive detection using a conductivity detector. thermofisher.com Mobile-phase ion chromatography (MPIC) combines ion-pair chromatography with suppressed conductivity detection and is well-suited for large molecules with localized charges. thermofisher.com
The following table outlines typical conditions for ion chromatography analysis.
| Parameter | Ion Chromatography |
| Column | Anion-exchange column |
| Mobile Phase | Sodium Hydroxide (NaOH) solution nih.gov |
| Detection | Suppressed Conductivity nih.govthermofisher.com |
| Suppressor | Membrane-based suppressor thermofisher.com |
| Application | Analysis of ionic compounds in aqueous matrices toray-research.co.jpnih.gov |
Titrimetric and Electrochemical Detection Methods
Titrimetric and electrochemical methods offer alternative approaches for the quantification of this compound.
Titrimetric Methods are classical analytical techniques based on the reaction of the analyte with a reagent of known concentration. For an acidic compound like this compound, an acid-base titration is the most common approach. protocols.io This involves titrating a sample of the acid with a standard solution of a strong base, such as sodium hydroxide (NaOH). researchgate.net An indicator, like phenolphthalein, is used to signal the endpoint of the titration, which is the point of neutralization. protocols.ioresearchgate.net Non-aqueous titrations, using a solvent like acetic acid, can be employed for very weak acids or for organic compounds that are not soluble in water. basicmedicalkey.com
Electrochemical Detection Methods utilize sensors to measure an electrical signal that is proportional to the concentration of the analyte. For this compound, a potentiometric sensor or a biosensor could be developed. An electrochemical sensor typically consists of a working electrode that has been modified to be sensitive and selective towards the target molecule. nih.govnih.gov For instance, electrodes can be modified with specific polymers or other materials that interact with the analyte, causing a measurable change in electrical potential or current. researchgate.net These methods can be highly sensitive and allow for real-time measurements. nih.gov
The table below summarizes key features of these detection methods.
| Method | Principle | Key Reagents/Components | Endpoint/Signal |
| Titrimetric | Acid-base neutralization reaction protocols.ioresearchgate.net | Standard strong base (e.g., NaOH), indicator (e.g., phenolphthalein) researchgate.net | Color change of indicator at equivalence point protocols.io |
| Electrochemical | Measures change in electrical properties researchgate.net | Modified working electrode, reference electrode nih.govresearchgate.net | Change in potential or current researchgate.net |
Role of O Tolylsulfanyl Acetic Acid As a Synthetic Intermediate
Building Block in Heterocyclic Synthesis
o-Tolylsulfanyl-acetic acid is a key precursor in the synthesis of sulfur-containing heterocyclic compounds, most notably benzothiophene (B83047) derivatives. The presence of the aryl thioether and the carboxylic acid group in a specific ortho relationship allows for intramolecular cyclization reactions to form the fused ring system.
One of the primary applications of this compound in heterocyclic synthesis is its conversion to 4-methylbenzo[b]thiophen-3(2H)-one. This transformation is typically achieved through an intramolecular Friedel-Crafts-type acylation reaction. The reaction is generally acid-catalyzed, with common reagents including polyphosphoric acid (PPA) or Eaton's reagent. The mechanism involves the protonation of the carboxylic acid, followed by an electrophilic attack of the resulting acylium ion onto the electron-rich aromatic ring, leading to the formation of the five-membered thiophenone ring.
Another potential route to functionalized benzothiophenes from this compound involves the Pummerer rearrangement of its corresponding sulfoxide (B87167). organicreactions.orgscispace.comwikipedia.orgchem-station.comyoutube.com Oxidation of this compound to o-tolylsulfinyl-acetic acid, followed by treatment with an activating agent such as acetic anhydride (B1165640), can induce the rearrangement. This reaction generates an electrophilic thionium (B1214772) ion intermediate which can then be trapped by various nucleophiles or undergo further transformations to yield substituted benzothiophene derivatives. organicreactions.orgscispace.comwikipedia.orgchem-station.comyoutube.com
Table 1: Heterocyclic Synthesis from this compound
| Starting Material | Reagents and Conditions | Product | Heterocyclic System |
|---|---|---|---|
| This compound | 1. PPA, heat | 4-methylbenzo[b]thiophen-3(2H)-one | Benzothiophene |
Precursor for Advanced Organic Materials
While direct applications of this compound in advanced organic materials are not widely reported, its structure provides a template for the synthesis of functionalized monomers that can be used to create novel polymers with tailored electronic and optical properties. Specifically, derivatives of this compound could serve as precursors for the synthesis of substituted polythiophenes.
Polythiophenes are a class of conducting polymers that have been extensively studied for their applications in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (FETs). nih.govmassey.ac.nzmdpi.comresearchgate.net The properties of polythiophenes can be fine-tuned by introducing functional groups onto the thiophene (B33073) ring. nih.govmassey.ac.nzmdpi.comresearchgate.net
A hypothetical synthetic route to a functionalized polythiophene from this compound could involve the following steps:
Cyclization and Functionalization: Conversion of this compound to a 3-hydroxy-4-methylbenzo[b]thiophene derivative. The hydroxyl group can then be further functionalized.
Halogenation: Introduction of bromine or iodine atoms at the 2- and 5-positions of the thiophene ring to enable polymerization.
Polymerization: The resulting functionalized dihalobenzothiophene monomer can then be polymerized using various cross-coupling methods, such as Grignard metathesis (GRIM) polymerization or Stille coupling, to yield a regioregular polythiophene. nih.gov
The incorporation of the o-tolyl group and the functionalized acetic acid moiety could influence the solubility, processability, and electronic properties of the resulting polymer.
Table 2: Potential Monomer Synthesis from this compound for Polythiophene
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Intramolecular cyclization | 4-methylbenzo[b]thiophen-3(2H)-one |
| 2 | Functionalization of the thiophene ring | Functionalized 4-methylbenzo[b]thiophene |
| 3 | Dihalogenation | 2,5-Dihalo-4-methylbenzo[b]thiophene derivative |
| 4 | Polymerization | Poly(4-methylbenzo[b]thiophene) derivative |
Application in Prodrug Design and Drug Delivery Systems
The carboxylic acid group of this compound makes it a suitable candidate for derivatization into ester prodrugs. Prodrugs are inactive or less active derivatives of a parent drug that are converted into the active form in the body through enzymatic or chemical hydrolysis. jns.edu.af This approach is often used to improve the physicochemical properties of a drug, such as its solubility, stability, and permeability, thereby enhancing its bioavailability.
Esterification of the carboxylic acid group of this compound can be used to mask its polarity, thereby increasing its lipophilicity. This can lead to improved absorption and the ability to cross biological membranes. The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis and the release of the active drug. jns.edu.af
For instance, simple alkyl esters, such as the methyl or ethyl ester, can be synthesized. Furthermore, more complex promoieties can be introduced to target specific enzymes or transporters for controlled drug release. mdpi.comnih.govmdpi.comnih.gov
Table 3: Potential Ester Prodrugs of this compound
| Prodrug | Promoieties | Potential Advantage |
|---|---|---|
| Methyl o-tolylsulfanyl-acetate | Methyl | Increased lipophilicity |
| Ethyl o-tolylsulfanyl-acetate | Ethyl | Increased lipophilicity |
| Acyloxymethyl o-tolylsulfanyl-acetate | Acyloxymethyl | Bioreversible prodrug with tunable hydrolysis rate nih.gov |
Use in the Synthesis of Sulfonylmethylcarbamates
This compound can serve as a starting material for the multi-step synthesis of sulfonylmethylcarbamates. This class of compounds is of interest in medicinal chemistry, with some acylsulfonamides and sulfonylureas acting as bioisosteres for carboxylic acids. nih.gov The synthesis would involve a series of transformations targeting both the sulfide (B99878) and carboxylic acid functionalities of the starting material.
A plausible synthetic route would be:
Oxidation: The sulfide group of this compound is first oxidized to a sulfone. This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The product of this reaction is o-tolylsulfonyl-acetic acid.
Acyl Azide (B81097) Formation: The carboxylic acid group of o-tolylsulfonyl-acetic acid is then converted into an acyl azide. This can be accomplished by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with sodium azide.
Curtius Rearrangement: The acyl azide is then subjected to a Curtius rearrangement, which involves heating the acyl azide to induce the loss of nitrogen gas and the rearrangement of the remaining fragment to form an isocyanate. nih.govwikipedia.orgnih.govorganic-chemistry.orgrsc.org
Carbamate Formation: The resulting isocyanate is a reactive intermediate that can be trapped with an alcohol to form the desired sulfonylmethylcarbamate. organic-chemistry.org The choice of alcohol will determine the final ester group of the carbamate.
Table 4: Proposed Synthesis of Sulfonylmethylcarbamates
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Oxidation of sulfide | o-Tolylsulfonyl-acetic acid |
| 2 | Acyl azide formation | o-Tolylsulfonyl-acetyl azide |
| 3 | Curtius rearrangement | o-Tolylsulfonyl-methyl isocyanate |
| 4 | Reaction with alcohol | Alkyl (o-tolylsulfonyl)methylcarbamate |
Emerging Research and Future Directions for O Tolylsulfanyl Acetic Acid
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
Traditional methods for synthesizing aryl thioacetic acids often rely on the nucleophilic substitution of a haloacetic acid with the corresponding thiolate, which may involve harsh conditions and the use of odorous thiols. Modern synthetic chemistry offers numerous avenues to develop more efficient, sustainable, and versatile routes to o-Tolylsulfanyl-acetic acid.
Future research will likely focus on transition-metal-catalyzed cross-coupling reactions, which have become a cornerstone for C–S bond formation. nih.gov Catalytic systems based on palladium, nickel, and copper can enable the coupling of o-thiocresol or its derivatives with various acetic acid synthons under milder conditions and with greater functional group tolerance. nih.govacs.org Recent breakthroughs include nickel-catalyzed "aryl exchange" reactions, which can synthesize aryl sulfides from environmentally friendly aromatic esters and phenol (B47542) derivatives, avoiding the use of volatile and toxic thiols altogether. acs.orgwaseda.jp
Furthermore, sustainable methodologies are gaining prominence. This includes:
Transition-Metal-Free Synthesis : Acid-mediated coupling of thiols with diaryliodonium salts represents a robust, metal-free alternative that tolerates ambient air and moisture. organic-chemistry.org
Thiol-Free Reagents : The use of odorless and stable sulfur surrogates like xanthates or elemental sulfur (S8) provides a greener approach to aryl sulfide (B99878) synthesis. nanomaterchem.commdpi.com
Photochemical Methods : Visible-light-mediated protocols are emerging as powerful tools. researchgate.netunibo.it Thiol-free photochemical synthesis of thioesters from aryl halides and carboxylic acids has been demonstrated, suggesting that light-driven strategies could be adapted for the synthesis of this compound, minimizing thermal energy input and potentially offering unique reactivity. unibo.itresearchgate.net
Radical-Mediated Reactions : The generation of thiyl radicals from thioacids under mild photochemical or thermal conditions is a versatile strategy for forming C-S bonds. rsc.org Exploring radical-based coupling of an o-tolyl radical source with a thioacetic acid radical could provide novel synthetic pathways.
Interactive Table: Potential Synthetic Methodologies for this compound
| Methodology | Catalyst/Reagent | Advantages | Potential Challenges |
| Transition-Metal Catalysis | Pd, Ni, or Cu catalysts | High efficiency, broad scope, good functional group tolerance. nih.gov | Catalyst cost, potential for metal contamination in the final product. |
| Aryl Exchange Reaction | Ni/dcypt catalyst, 2-pyridyl sulfide | Avoids use of odorous thiols, uses stable precursors. acs.orgwaseda.jp | Requires specific sulfide donor and catalyst system. |
| Acid-Mediated Coupling | Diaryliodonium salts, TFA | Transition-metal-free, tolerates air and moisture. organic-chemistry.org | Requires stoichiometric iodonium (B1229267) salt precursor. |
| Thiol-Free Reagents | Xanthates (ROCS2K) or S8 | Odorless, stable, low-cost sulfur sources. nanomaterchem.commdpi.com | May require specific activation or catalytic conditions. |
| Photochemical Synthesis | Visible light, organocatalysts | Mild conditions, high energy efficiency, avoids thermal degradation. unibo.itnih.gov | Substrate scope may be limited by photochemical properties. |
| Radical Coupling | Radical initiators (light, heat) | Mild conditions, unique reactivity pathways. rsc.org | Control of radical side reactions can be challenging. |
Exploration of New Biological Targets and Therapeutic Applications
The aryl sulfide and thioether motifs are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. nih.govresearchgate.netnih.govresearchgate.net These sulfur-containing structures are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov This suggests that this compound and its derivatives are prime candidates for biological screening and drug discovery programs.
Future research directions should involve:
Broad Pharmacological Screening : Systematic screening of this compound and a library of its derivatives (e.g., amides, esters) against a wide range of biological targets, including enzymes, receptors, and whole-cell assays for various diseases.
Anticancer and Antiproliferative Studies : Drawing parallels from related structures like aroyl selenylacetic acids, which have shown significant cytotoxic activity against cancer cell lines like PC-3 and MCF-7, this compound derivatives should be investigated as potential anticancer agents. nih.govresearchgate.net
Enzyme Inhibition : The carboxylic acid and thioether moieties can interact with the active sites of various enzymes. Investigating the inhibitory potential against targets like cyclooxygenases (relevant to inflammation), kinases, or proteases could uncover new therapeutic leads.
Antioxidant and Radioprotective Properties : Thiol-containing drugs are well-known for their ability to scavenge radicals and restore cellular thiol pools. nih.gov While this compound is a thioether, its metabolism or designed modifications could yield compounds with antioxidant or radioprotective effects.
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For a molecule like this compound, where extensive experimental data is lacking, in silico methods can provide crucial insights and guide experimental efforts, saving time and resources.
Key computational approaches for future research include:
Molecular Docking : This technique can be used to predict how derivatives of this compound might bind to the active sites of known biological targets. mdpi.commdpi.com By simulating the interactions, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) : Once an initial set of biologically active derivatives is identified, QSAR models can be built. These models mathematically correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the potency of new, unsynthesized analogs.
Density Functional Theory (DFT) Calculations : DFT can be employed to understand the electronic properties of this compound and its reactivity. mdpi.com It can help elucidate reaction mechanisms for both its synthesis and potential metabolic transformations, aiding in the design of more stable and effective drug candidates.
Pharmacokinetic (ADMET) Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. Applying these models to virtual libraries of this compound derivatives would help identify compounds with favorable drug-like properties early in the design phase.
Applications in Materials Science and Industrial Chemical Processes
The unique combination of an aromatic ring, a flexible thioether linkage, and a reactive carboxylic acid group makes this compound an intriguing building block for materials science and industrial applications.
Future explorations in this area could include:
Sulfur-Containing Polymers : Aryl thioethers are key components in high-performance polymers like polythioethers, which exhibit enhanced properties compared to their ether analogs. nih.gov this compound could serve as a monomer or an additive. The carboxylic acid handle allows for polymerization via condensation reactions to form polyesters or polyamides with a sulfur linkage in the backbone, potentially imparting unique thermal, optical, or mechanical properties.
Functional Materials : The sulfur atom can coordinate with metal surfaces or nanoparticles. This property could be exploited to use this compound as a surface modifier, a corrosion inhibitor, or a ligand for creating metal-organic frameworks (MOFs).
Chain Transfer Agents in Polymerization : Compounds containing a dithiocarbonyl group, which are structurally related to thioacids, are used as chain transfer agents (CTAs) to control radical polymerization processes. nih.gov The reactivity of the C-S bond in this compound could be investigated for similar roles in controlling polymer molecular weight and architecture.
Unexplored Reactivity and Transformation Pathways for this compound
The fundamental reactivity of this compound is an area ripe for investigation. Understanding its transformation pathways can unlock new synthetic applications and provide insights into its potential metabolic fate.
Promising avenues for research are:
Radical-Mediated Reactions : The generation of radicals from thioethers and thioacids is a burgeoning field. rsc.org Thiyl radicals (RS•) are versatile intermediates that can participate in a variety of transformations, including cyclization and addition reactions to unsaturated bonds (thiol-ene reactions). nih.govtaylorandfrancis.com Investigating the behavior of this compound under radical-generating conditions (e.g., photolysis, thermal initiation) could lead to novel C-C and C-S bond-forming reactions.
Photochemical Transformations : The interaction of aryl sulfides with light can lead to C-S bond cleavage or other rearrangements. Exploring the photochemistry of this compound could reveal new synthetic routes or degradation pathways. Recent work on the photochemical synthesis of thioethers and thioesters highlights the potential of light to mediate C-S bond formation under mild, catalyst-free conditions. unibo.itnih.gov
Oxidation and Reduction of the Sulfide Linkage : The thioether bond can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would have significantly different electronic and steric properties, likely leading to distinct biological activities and material characteristics. The sulfoxide and sulfone motifs are themselves important pharmacophores. researchgate.netnih.gov
Decarbonylative Reactions : Transition-metal-catalyzed decarbonylation of thioesters has recently emerged as a novel method for forming aryl thioethers. nih.gov Investigating analogous decarboxylative reactions of this compound could provide a direct route to methyl o-tolyl sulfide, offering a new synthetic tool that uses carboxylic acids as aryl halide surrogates.
Interactive Table: Future Research Directions for this compound
| Research Area | Focus | Potential Outcome |
| Medicinal Chemistry | Pharmacological screening, lead optimization. | Discovery of new therapeutic agents (e.g., anticancer, anti-inflammatory). nih.gov |
| Computational Design | Molecular docking, QSAR, ADMET prediction. | Rational design of potent and selective drug candidates with favorable properties. |
| Materials Science | Polymer synthesis, functional coatings. | Development of novel polymers (polythioether-esters) and materials with unique properties. nih.gov |
| Synthetic Chemistry | Exploration of radical and photochemical reactions. | New, efficient synthetic methods and novel molecular transformations. unibo.itrsc.org |
| Chemical Biology | Enzyme inhibition studies, mechanism of action. | Identification of new biological targets and understanding of pharmacological effects. |
Q & A
Q. What are the recommended protocols for synthesizing o-Tolylsulfanyl-acetic acid with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between o-tolylthiol and chloroacetic acid under alkaline conditions. Key steps include:
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials.
- Purity Assessment : Validate via melting point analysis (literature comparison) and HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).
- Yield Optimization : Control reaction temperature (40–50°C) and stoichiometric ratios (1:1.2 thiol-to-chloroacetic acid) to minimize side products like disulfides .
Q. Which spectroscopic techniques are critical for confirming the structural identity of o-Tolylsulfanyl-acetic acid?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, multiplet for o-tolyl group) and the methylene group adjacent to the sulfanyl moiety (δ 3.2–3.5 ppm, singlet).
- ¹³C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm) and aromatic carbons (δ 120–140 ppm).
- IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3300 cm⁻¹ broad) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M−H]⁻ at m/z corresponding to the molecular formula C₉H₁₀O₂S .
Q. What safety measures are essential when handling o-Tolylsulfanyl-acetic acid in laboratory settings?
- Methodological Answer :
- Exposure Controls : Use fume hoods for synthesis and handling to avoid inhalation. Wear nitrile gloves (tested against organic solvents) and safety goggles.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes with saline. Consult a physician and provide the SDS .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can HPLC conditions be optimized to quantify o-Tolylsulfanyl-acetic acid in heterogeneous reaction mixtures?
- Methodological Answer :
- Column Selection : Use a reverse-phase C18 column (5 µm, 250 mm × 4.6 mm) for polar compounds.
- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Start at 10% B, ramp to 70% B over 20 minutes.
- Detection : UV-Vis at 210–260 nm (λₘₐₓ ~230 nm for the sulfanyl group).
- Validation : Calibrate with standards (0.1–100 µg/mL), achieving a linearity R² > 0.98. Limit of detection (LOD) typically < 0.5 µg/mL .
Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of o-Tolylsulfanyl-acetic acid?
- Methodological Answer :
- Experimental Replication : Reproduce measurements under standardized conditions (e.g., 25°C, 0.1 M ionic strength).
- Cross-Validation : Compare solubility data using shake-flask (aqueous/organic phase partitioning) vs. potentiometric titration methods.
- Computational Modeling : Predict pKa via COSMO-RS or DFT calculations to identify outliers in literature .
Q. What methodologies assess the environmental persistence and degradation pathways of o-Tolylsulfanyl-acetic acid?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge.
- Photolysis : Exclude solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS/MS.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays (OECD 201).
- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect sulfoxide or sulfone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
